![molecular formula C9H8N2OS B1394446 2-Methyl-1,3-benzoxazole-5-carbothioamide CAS No. 1287217-54-2](/img/structure/B1394446.png)
2-Methyl-1,3-benzoxazole-5-carbothioamide
Overview
Description
2-Methyl-1,3-benzoxazole-5-carbothioamide (MBCT) is an organic sulfur-containing compound with a molecular formula of C9H8N2OS. It is used in life science research .
Synthesis Analysis
Benzoxazole derivatives, including MBCT, can be synthesized through various methods. One common approach is the condensation of 2-aminophenol with different carbonyl compounds under varying reaction conditions . Another method involves an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol .Molecular Structure Analysis
The molecular structure of MBCT consists of a benzoxazole ring with a methyl group at the 2nd position and a carbothioamide group at the 5th position. The molecular weight is 192.24 g/mol.Chemical Reactions Analysis
Benzoxazole derivatives, including MBCT, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass .Physical And Chemical Properties Analysis
The physical and chemical properties of MBCT are not specified in the retrieved papers. For more detailed information, it is recommended to refer to the product’s Safety Data Sheet or contact the supplier directly .Scientific Research Applications
Synthesis and Pharmacological Properties
- 2-Methyl-1,3-benzoxazole-5-carbothioamide and its derivatives have been synthesized and evaluated for various pharmacological properties. One such study involved the synthesis of benzoxazole derivatives with potential anticonvulsant activities (Malik, Bahare, & Khan, 2013). Another research synthesized benzoxazole derivatives for antibacterial applications, demonstrating the versatility of this compound in medicinal chemistry (Murugavel, Deepa, Ravikumar, Ranganathan, & Alagusundaram, 2020).
Structural and Spectral Analysis
- The structural and spectral characteristics of benzoxazole derivatives have been extensively studied. For example, a research focused on the crystal and spectral characteristics of benzoxazole fused carbothioamide derivatives, highlighting their potential as antibacterial agents (Murugavel et al., 2020).
Antimicrobial and Antifungal Activities
- Several studies have explored the antimicrobial and antifungal properties of benzoxazole derivatives. A research synthesized new hybrid molecules containing benzoxazole moieties, investigating their biological activities including antimicrobial and antilipase activities (Ceylan, Bayrak, Demirbas, Ulker, Alpay-Karaoglu, & Demirbas, 2014).
Applications in Biological Systems
- Benzoxazole derivatives are also studied for their interactions with biological systems, such as their inhibitory activities on eukaryotic DNA topoisomerase II, a key enzyme in DNA replication (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004). This highlights the potential of benzoxazole derivatives in developing novel therapeutic agents.
Fluorescent Nanomaterials
- The use of benzoxazole derivatives in the formation of fluorescent nanomaterials has been explored. A study utilized 2-phenyl-benzoxazole derivatives to prepare aqueous suspensions of particles, demonstrating their application in fluorescent nanomaterials (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).
properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-5-11-7-4-6(9(10)13)2-3-8(7)12-5/h2-4H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIRTTMWNGAPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282409 | |
Record name | 5-Benzoxazolecarbothioamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1287217-54-2 | |
Record name | 5-Benzoxazolecarbothioamide, 2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzoxazolecarbothioamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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